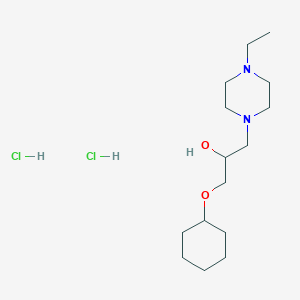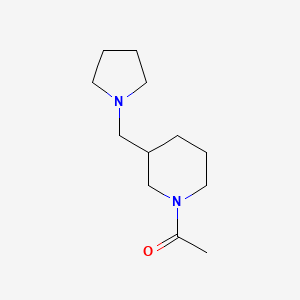![molecular formula C9H16N2O4 B6135330 diethyl [amino(methylamino)methylene]malonate CAS No. 61638-36-6](/img/structure/B6135330.png)
diethyl [amino(methylamino)methylene]malonate
Overview
Description
Diethyl [amino(methylamino)methylene]malonate, also known as MADAM, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a malonate derivative that has a unique structure and properties, making it an interesting subject for research.
Mechanism of Action
The mechanism of action of diethyl [amino(methylamino)methylene]malonate is not fully understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophilic species in biological systems. This reactivity has been exploited for the development of fluorescent probes for metal ion detection.
Biochemical and Physiological Effects:
Diethyl [amino(methylamino)methylene]malonate has been shown to have anti-inflammatory and anti-tumor properties in vitro. However, its effects in vivo are not well understood. The compound has also been investigated for its potential to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and other lipids.
Advantages and Limitations for Lab Experiments
One advantage of diethyl [amino(methylamino)methylene]malonate is its high yield in synthesis. Additionally, its unique structure and properties make it an interesting subject for research. However, the compound is relatively unstable and can undergo hydrolysis in the presence of water. This limits its use in certain applications.
Future Directions
There are several future directions for research on diethyl [amino(methylamino)methylene]malonate. One area of interest is the development of more stable derivatives of the compound for use in biological systems. Additionally, the potential anti-inflammatory and anti-tumor properties of diethyl [amino(methylamino)methylene]malonate should be further investigated in vivo. The compound's reactivity with electrophilic species could also be exploited for the development of new fluorescent probes for metal ion detection. Finally, the synthesis of diethyl [amino(methylamino)methylene]malonate could be optimized for higher yields and lower costs.
Conclusion:
Diethyl [amino(methylamino)methylene]malonate is a unique compound that has potential applications in various fields, including organic synthesis, metal ion detection, and drug development. Its structure and properties make it an interesting subject for research, and its potential anti-inflammatory and anti-tumor properties make it a promising candidate for further investigation. However, the compound's instability in the presence of water limits its use in certain applications. Further research is needed to fully understand the mechanism of action of diethyl [amino(methylamino)methylene]malonate and to develop more stable derivatives for use in biological systems.
Synthesis Methods
The synthesis of diethyl [amino(methylamino)methylene]malonate involves the reaction of ethyl cyanoacetate with formaldehyde and dimethylamine in the presence of a catalyst. The resulting product is a yellow liquid that can be purified through distillation or recrystallization. The yield of this synthesis method is relatively high, making it a cost-effective approach for obtaining diethyl [amino(methylamino)methylene]malonate.
Scientific Research Applications
Diethyl [amino(methylamino)methylene]malonate has been extensively studied for its potential applications in various fields. It has been used as a building block for the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals. Additionally, it has been investigated as a fluorescent probe for the detection of metal ions in biological systems. diethyl [amino(methylamino)methylene]malonate has also been studied for its potential anti-inflammatory and anti-tumor properties.
properties
IUPAC Name |
ethyl (Z)-3-ethoxy-3-hydroxy-2-(N'-methylcarbamimidoyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-4-14-8(12)6(7(10)11-3)9(13)15-5-2/h12H,4-5H2,1-3H3,(H2,10,11)/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJBLGRFDAOHBW-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NC)N)C(=O)OCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(/C(=NC)N)\C(=O)OCC)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366915 | |
| Record name | STK168014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [amino(methylamino)methylidene]propanedioate | |
CAS RN |
61638-36-6 | |
| Record name | STK168014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6135252.png)
![N-(5-methyl-3-isoxazolyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6135259.png)
![1-{4-[(4-methylphenyl)sulfonyl]-3-nitrophenyl}ethanone](/img/structure/B6135263.png)
![N-methyl-1-(5-methyl-2-furyl)-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6135265.png)
![1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine](/img/structure/B6135286.png)

![N-(3,4-dimethylphenyl)-2-{[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6135315.png)

![5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6135338.png)
![2-{4-[1-(allylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6135343.png)
![7-[2-(2-isobutyl-1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6135345.png)

![5-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6135350.png)